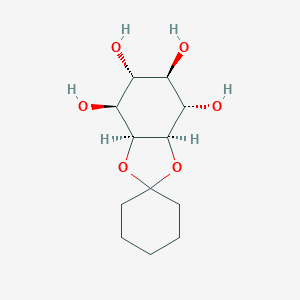

1,2-O-Cyclohexylidene-myo-inositol

描述

乙酰甲胺磷是一种有机磷杀虫剂,广泛用于农业中控制各种害虫。 它以其内吸作用而闻名,这意味着它会被植物吸收并输送到其整个组织中,使其对以处理过的植物为食的昆虫有效 。 乙酰甲胺磷对蚜虫、潜叶蝇、毛毛虫、叶蜂、蓟马和叶螨特别有效 .

准备方法

乙酰甲胺磷是通过使用乙酸酐对O,S-二甲基硫代磷酰胺进行乙酰化合成的 。该反应通常涉及异构化,然后进行乙酰化以生产乙酰甲胺磷。 工业生产方法通常涉及使用大型反应器和纯化工艺以获得高纯度的乙酰甲胺磷 。 此外,纳米技术方法已被开发用于创建乙酰甲胺磷的环保制剂,例如纳米包封复合物 .

化学反应分析

科学研究应用

Scientific Research Applications

- Synthesis of Inositol Phosphates :

- Drug Development :

- Biological Activity :

Case Studies and Experimental Findings

- A study demonstrated that this compound serves as an effective intermediate for synthesizing phosphatidyl-D-myo-inositol-3,5-bisphosphate, an important molecule in cellular signaling . This synthesis was achieved through enantiomerically convergent methods that highlight its versatility.

- Another research focused on the crystal structure of the compound, revealing significant intermolecular interactions that stabilize its conformation. The findings from density functional theory (DFT) calculations corroborated these experimental observations, confirming the compound's low-energy conformation and potential as a stable intermediate in synthetic pathways .

作用机制

相似化合物的比较

乙酰甲胺磷类似于其他有机磷杀虫剂,如毒死蜱和二嗪农。 乙酰甲胺磷在其内吸作用及其代谢成甲胺磷的能力方面是独特的,这增强了其杀虫效力 。其他类似化合物包括:

生物活性

1,2-O-Cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of conditions such as Polycystic Ovary Syndrome (PCOS) and its involvement in cellular signaling pathways. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexylidene group attached to the myo-inositol backbone. The compound's crystal structure has been elucidated through X-ray diffraction studies, revealing significant intermolecular interactions facilitated by water molecules that stabilize its conformation. The presence of extensive O-H...O hydrogen-bonding networks contributes to the compound's stability and biological activity .

- Cell Signaling : Myo-inositol derivatives, including this compound, are known to participate in phosphoinositide signaling pathways. These pathways are critical for various cellular functions, including growth, differentiation, and apoptosis. The compound's interactions with phosphoinositides may influence insulin signaling and cellular responses to growth factors .

- Inhibition of Androgen Receptors : Recent studies have highlighted the compound's potential as an inhibitor of androgen receptors. In a screening study for PCOS treatments, this compound demonstrated significant testosterone-inhibiting properties. Molecular docking analyses indicated strong binding affinities to androgen receptor sites, suggesting its role as a therapeutic agent in managing hyperandrogenism associated with PCOS .

- Anticancer Properties : Research has indicated that myo-inositol and its derivatives exhibit anticancer effects by modulating cell proliferation and apoptosis in various cancer models. The combination of myo-inositol with other compounds has shown enhanced efficacy in inhibiting tumor growth and inducing cancer cell death .

Polycystic Ovary Syndrome (PCOS)

A recent study evaluated the efficacy of this compound in managing PCOS symptoms. The study involved molecular docking simulations that revealed favorable interactions with androgen receptors. The compound was found to significantly reduce testosterone levels and improve ovarian function in preclinical models .

Anticancer Research

In a study examining the effects of myo-inositol on cancer cell lines, it was observed that treatment with this compound led to reduced cell viability and increased apoptosis rates in breast and prostate cancer cells. This suggests that the compound may serve as a promising candidate for further investigation in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Energy | Calculated using DFT |

| Binding Affinity (AR) | > -7.4 kcal/mol |

属性

IUPAC Name |

(3aR,4S,5R,6R,7S,7aS)-spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-6-7(14)9(16)11-10(8(6)15)17-12(18-11)4-2-1-3-5-12/h6-11,13-16H,1-5H2/t6-,7-,8+,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONKKMMJCQOLI-ZBJKAAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C(C(C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H]([C@@H]3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。